5-(Bromomethyl)-1,3-dioxane

Catalog No.
S689677
CAS No.
61728-99-2
M.F
C5H9BrO2
M. Wt
181.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(Bromomethyl)-1,3-dioxane

CAS Number

61728-99-2

Product Name

5-(Bromomethyl)-1,3-dioxane

IUPAC Name

5-(bromomethyl)-1,3-dioxane

Molecular Formula

C5H9BrO2

Molecular Weight

181.03 g/mol

InChI

InChI=1S/C5H9BrO2/c6-1-5-2-7-4-8-3-5/h5H,1-4H2

InChI Key

RJJCGBADHDOYBY-UHFFFAOYSA-N

SMILES

C1C(COCO1)CBr

Canonical SMILES

C1C(COCO1)CBr
  • Chemical Databases: Resources like PubChem () and BLDpharm () primarily focus on identifying the compound's structure, properties, and potential suppliers, but do not mention specific research applications.
  • Scientific Literature Search: A search through scientific databases like Google Scholar or ScienceDirect using the compound name or its CAS number (61728-99-2) did not yield any significant results related to its research applications.

Possible Research Areas:

While specific research applications are unknown, the presence of a reactive bromomethyl group suggests potential areas of investigation:

  • Organic Synthesis: The bromomethyl group can be used as a building block for introducing a bromine atom or a methylene group in various organic syntheses. However, further research is needed to confirm its specific use in this context.
  • Material Science: The cyclic structure and functional groups of 5-(Bromomethyl)-1,3-dioxane might be interesting for studies related to polymer chemistry or the development of new materials. However, this is purely speculative and requires further investigation.

5-(Bromomethyl)-1,3-dioxane is a chemical compound characterized by the presence of a bromomethyl group attached to a 1,3-dioxane ring. Its molecular formula is C₇H₈BrO₂, and it features a dioxane structure, which consists of a six-membered ring containing two oxygen atoms. The compound has garnered interest due to its unique structural properties and potential applications in organic synthesis and medicinal chemistry.

As mentioned earlier, the lack of research on 5-(Bromomethyl)-1,3-dioxane hinders any discussion on its mechanism of action in biological systems or interaction with other compounds.

  • Bromine: Organic bromides can be irritating to the skin, eyes, and respiratory system.
  • Ether: Ethers are generally flammable and may have some anesthetic properties.

The presence of the bromomethyl group in 5-(Bromomethyl)-1,3-dioxane makes it reactive in various chemical transformations. Notably, it can participate in:

  • Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles, leading to the formation of various derivatives.
  • Formation of Acetals: It can react with aldehydes or ketones to form acetals, which are useful intermediates in organic synthesis.
  • Cross-Coupling Reactions: The bromomethyl group can be utilized in cross-coupling reactions with organometallic reagents, enhancing its versatility as a building block in complex organic molecules .

Research indicates that compounds derived from 1,3-dioxane structures exhibit various biological activities. For instance:

  • Antimicrobial Properties: Some derivatives show activity against bacteria and fungi.
  • Receptor Modulation: Certain 1,3-dioxane derivatives have been studied for their potential as sigma-1 receptor ligands, which are implicated in neuroprotection and pain modulation .
  • Pharmacological Interest: The unique structure of 5-(Bromomethyl)-1,3-dioxane may contribute to its pharmacological properties, making it a candidate for further biological evaluation .

Several synthetic routes have been developed for the preparation of 5-(Bromomethyl)-1,3-dioxane:

  • Bromination of Dioxanes: Starting from 1,3-dioxane derivatives, bromination can be achieved using bromine or N-bromosuccinimide under controlled conditions.
  • Acetalization Reactions: The reaction of aldehydes with 2-substituted 1,3-propanediols can yield the desired dioxane structure with a bromomethyl substituent .
  • Grignard Reactions: Utilizing Grignard reagents with appropriate electrophiles can also lead to the formation of this compound.

5-(Bromomethyl)-1,3-dioxane has potential applications in:

  • Organic Synthesis: As a versatile intermediate for synthesizing other complex organic molecules.
  • Medicinal Chemistry: Its derivatives may serve as leads for drug development targeting various biological pathways.
  • Material Science: The compound could be explored for use in polymer chemistry due to its unique structural properties.

Interaction studies involving 5-(Bromomethyl)-1,3-dioxane focus on its reactivity with biological targets and other chemical species. Research has shown that:

  • Binding Affinity: Derivatives may exhibit specific binding affinities towards sigma receptors, which are critical in neuropharmacology.
  • Metabolic Pathways: Investigations into how this compound interacts with metabolic enzymes can provide insights into its pharmacokinetics and potential toxicity .

Several compounds share structural similarities with 5-(Bromomethyl)-1,3-dioxane. Here is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesUnique Aspects
5-Bromo-2-methyl-1,3-dioxaneMethyl group at position 2Altered electronic properties due to methyl substitution
5-(Chloromethyl)-1,3-dioxaneChlorine instead of bromineDifferent reactivity patterns compared to bromine
2-Bromo-2-methyl-1,3-dioxaneBromine at position 2Potentially different biological activities due to position change
5-Bromo-5-nitro-1,3-dioxaneNitro group at position 5Enhanced electron-withdrawing effects influencing reactivity

The presence of the bromomethyl group contributes significantly to the reactivity and potential applications of 5-(Bromomethyl)-1,3-dioxane compared to its analogs.

XLogP3

0.8

Wikipedia

5-(Bromomethyl)-1,3-dioxane

Dates

Last modified: 04-14-2024

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